N-(5-chloro-2-methoxyphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone-based acetamide derivative characterized by a 5-chloro-2-methoxyphenyl group and a 4-fluoro-2-methoxyphenyl substituent attached to the pyridazinone core. The compound’s structure combines electron-withdrawing (chloro, fluoro) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O4/c1-28-17-7-3-12(21)9-16(17)23-19(26)11-25-20(27)8-6-15(24-25)14-5-4-13(22)10-18(14)29-2/h3-10H,11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFPLULRBGENJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as substituted phenylamines and pyridazinones, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and fluorinating agents. The reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production may also incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The chloro, methoxy, and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays and studies involving enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and the biological system involved.
Comparison with Similar Compounds
N-(5-Chloro-2-methoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
- Key Differences : Replaces the 4-fluoro-2-methoxyphenyl group with a 4-methoxyphenyl moiety.
- Impact: The absence of fluorine reduces electronegativity and may decrease metabolic stability compared to the target compound.
N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
- Key Differences : Incorporates an ethyl linker between the 4-methoxyphenyl group and the acetamide nitrogen.
- Impact : The ethyl chain increases molecular flexibility and may alter binding affinity to target proteins. This modification could reduce steric hindrance compared to the rigid chloro-fluoro substitution in the target compound .
Heterocyclic Core Modifications
Pyridazinone vs. Oxadiazole Derivatives
Compounds such as 5-[2-(4-Methoxyphenyl)pyridin-3-yl]-1,3,4-oxadiazole-2-thiol derivatives (e.g., compound 6e from ) replace the pyridazinone core with an oxadiazole-thiol system.
- Activity Comparison: Oxadiazole derivatives exhibit potent cytotoxicity (IC50 = 2.2–4.6 μM against HepG2 and PANC-1 cells), attributed to the thiol group’s redox activity. Pyridazinone-based compounds may instead target kinases or phosphodiesterases due to their planar aromatic core .
Pyrimidoindole Derivatives
N-(5-chloro-2-methoxyphenyl)-2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide () features a fused pyrimidoindole core.
Pharmacological Activity Trends
Table 1: Comparative Pharmacological Data of Selected Analogues
Key Research Findings
Substituent Effects: Fluorine in the 4-fluoro-2-methoxyphenyl group (target compound) may enhance metabolic stability and target binding compared to non-fluorinated analogs due to increased electronegativity and reduced susceptibility to oxidative metabolism . Methoxy groups improve lipophilicity, as seen in oxadiazole derivatives with IC50 values <5 μM, suggesting their critical role in membrane penetration .
Core Structure Influence: Pyridazinone cores are associated with kinase inhibition, while oxadiazole-thiol derivatives exhibit redox-mediated cytotoxicity. This highlights the importance of core selection for specific therapeutic outcomes .
Synthetic Challenges :
- The introduction of multiple methoxy/fluoro groups requires precise regioselective synthesis, as demonstrated in studies of N-substituted acetamides (). Yield optimization remains a challenge for halogenated derivatives .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (CAS Number: 863457-75-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 458.9 g/mol. The structure features a chloro and methoxy substitution on the phenyl ring, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H16ClFN6O2 |
| Molecular Weight | 458.9 g/mol |
| CAS Number | 863457-75-4 |
Research indicates that this compound acts as an inhibitor of protein arginine methyltransferase 5 (PRMT5), a crucial enzyme involved in various cellular processes including gene expression and signal transduction. The compound binds selectively to PRMT5, leading to inhibition of its activity, which is essential for the regulation of oncogenes and tumor suppressor genes .
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. For instance, it has shown an IC50 value of approximately 12 μM in inhibiting PRMT5 activity, which correlates with reduced cell proliferation in treated cancer cells .
Selectivity and Potency
The selectivity of this compound for PRMT5 over other proteins has been confirmed through counter-screening assays, which indicate minimal off-target effects. This selectivity is crucial for minimizing side effects in potential therapeutic applications .
Case Studies
Case Study 1: In Vitro Efficacy
A study conducted on Expi293 cells overexpressing PRMT5 revealed that treatment with the compound resulted in a dose-dependent formation of PRMT5-adducts, indicating effective engagement with the target protein. The EC50 observed was around 3 μM, suggesting a strong biological impact at low concentrations .
Case Study 2: Structural Modifications
Further investigations into structural modifications of the compound revealed that certain substitutions can enhance solubility and potency without compromising selectivity. For example, adding a methyl group to the acetamide moiety significantly improved potency while maintaining low reactivity towards glutathione (GSH), which is often a concern for drug candidates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
